Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)-
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Overview
Description
Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- is a complex organic compound characterized by its unique structure, which includes both an indene and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or alkylated derivatives .
Scientific Research Applications
Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- include other indene and naphthalene derivatives, such as:
- 1H-Indole-3-carbaldehyde
- 2,3-Dihydro-1H-indene-1-one
- 3-Fluoro-1-naphthaldehyde
Uniqueness
What sets Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- apart from these similar compounds is its unique combination of the indene and naphthalene moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
668-84-8 |
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Molecular Formula |
C21H17FO |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(3-fluoronaphthalen-1-yl)-(7-methyl-2,3-dihydro-1H-inden-4-yl)methanone |
InChI |
InChI=1S/C21H17FO/c1-13-9-10-19(18-8-4-7-16(13)18)21(23)20-12-15(22)11-14-5-2-3-6-17(14)20/h2-3,5-6,9-12H,4,7-8H2,1H3 |
InChI Key |
IVSXWYFOQBOMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)C(=O)C3=CC(=CC4=CC=CC=C43)F |
Origin of Product |
United States |
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